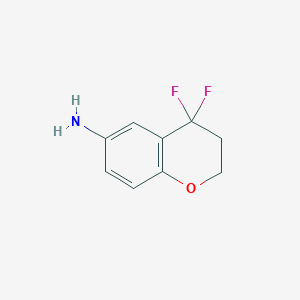

4,4-Difluorochroman-6-amine

Descripción general

Descripción

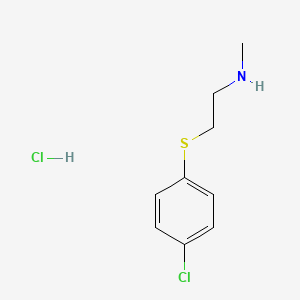

“4,4-Difluorochroman-6-amine” is a chemical compound with the CAS Number: 1187968-09-7 . It has a molecular weight of 185.17 . The compound is in liquid form . It is a useful research chemical for organic synthesis and other chemical processes .

Molecular Structure Analysis

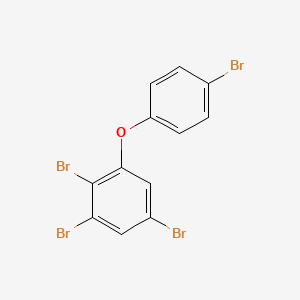

The IUPAC name of “4,4-Difluorochroman-6-amine” is 4,4-difluoro-2,3-dihydrochromen-6-amine . The InChI code is 1S/C9H9F2NO/c10-9(11)3-4-13-8-2-1-6(12)5-7(8)9/h1-2,5H,3-4,12H2 .

Physical And Chemical Properties Analysis

“4,4-Difluorochroman-6-amine” is a liquid . It has a molecular weight of 185.17 .

Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Synthesis

- Application Summary : “4,4-Difluorochroman-6-amine” is used in the field of organic synthesis . It’s a chemical compound with the CAS Number: 1187968-09-7 . It’s often used by scientists in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- Methods of Application : The specific methods of application or experimental procedures for this compound would depend on the particular research context and objectives. Unfortunately, the exact methods are not provided in the source .

- Results or Outcomes : The outcomes of using this compound also depend on the specific research context. The source does not provide any quantitative data or statistical analyses .

-

Scientific Field: Heterocyclic Compound Synthesis

- Application Summary : This compound is used in the synthesis of N-heterocyclic compounds . It’s used in aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .

- Methods of Application : The method involves S_NAr amination with a variety of amines . This represents an alternative protocol to functionalize them through S_NAr amination, an important intermediate for the investigation of N-heterocyclic compounds and potential applications .

- Results or Outcomes : The outcomes of this method allow the building of pyrimidine-based compound precursors of N-heterocyclic systems .

-

Scientific Field: Herbicide Formulations

- Application Summary : While not directly related to “4,4-Difluorochroman-6-amine”, the compound’s structure suggests potential use in the formulation of herbicides . For instance, 2,4-D, a widely used herbicide, is often formulated as an amine salt or an ester .

- Methods of Application : The specific methods of application would depend on the particular herbicide formulation and its intended use .

- Results or Outcomes : The outcomes of using such formulations can include more efficient control of broadleaf weeds and other unwanted vegetation .

-

Scientific Field: Organic Batteries

- Application Summary : A layered aromatic amine, similar to “4,4-Difluorochroman-6-amine”, has been used in the development of organic batteries . The reversible anion insertion process relies on the electrochemical activity of neutral secondary amino groups .

- Methods of Application : The method involves the oxidative insertion of anions into a robust terephthalate backbone .

- Results or Outcomes : This organic structure can react reversibly at high operating potential with good cycling performance, paving the way for the development of organic batteries .

-

Scientific Field: Medicinal Chemistry

- Application Summary : The chroman-4-one framework, which is structurally similar to “4,4-Difluorochroman-6-amine”, is a major building block in a large class of medicinal compounds .

- Methods of Application : The specific methods of application would depend on the particular medicinal compound being synthesized .

- Results or Outcomes : Synthetic compounds that incorporate the chroman-4-one framework exhibit a broad variety of remarkable biological and pharmaceutical activities .

- Scientific Field: Synthesis of Heterocyclic Compounds

- Application Summary : 4-Aminocoumarins and their related compounds, which are structurally similar to “4,4-Difluorochroman-6-amine”, represent an important class of a versatile scaffold in organic synthesis . They have been consistently used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .

- Methods of Application : The specific methods of application would depend on the particular heterocyclic compound being synthesized .

- Results or Outcomes : 4-Aminocoumarins attract more and more attention because of their wonderful biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities .

Propiedades

IUPAC Name |

4,4-difluoro-2,3-dihydrochromen-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-9(11)3-4-13-8-2-1-6(12)5-7(8)9/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMQRVULTNRTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1(F)F)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluorochroman-6-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)

![Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432594.png)

![1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1432600.png)

![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)